(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 178.24 g/mol. The compound is characterized by its unique stereochemistry, specifically the (4S) configuration at the pyrrolidine ring, which plays a significant role in its chemical behavior and biological activity. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, along with cyclopropyl and ethyl groups as substituents .
The synthesis of (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can be achieved through various methods, showcasing versatility while maintaining high purity levels. Common synthetic routes include:
These methods allow for the efficient production of the compound while potentially enhancing biological activity or modifying properties for specific applications .
The molecular structure of (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.24 g/mol |
Stereochemistry | (4S) |
The unique stereochemistry significantly influences its interaction with biological targets, affecting its pharmacological properties .
(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can participate in various chemical reactions:
These reactions are significant for synthesizing analogs or derivatives that could enhance biological activity or modify properties for specific applications .
The mechanism of action for (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with biological targets such as enzymes and receptors. Key findings from studies indicate that:
These interactions are essential for assessing safety profiles and therapeutic potentials, making it a candidate for further pharmacological studies .
The purity of commercially available samples is often greater than 95%, indicating high quality suitable for research applications .
(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has potential applications in various fields:
These applications underscore the compound's relevance in both medicinal chemistry and industrial applications .
The stereoselective construction of the pyrrolidine core in (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile employs two predominant methodologies: asymmetric hydrogenation and chiral auxiliary-mediated cyclization. The hydrogenation route utilizes prochiral dehydroproline derivatives, where Ir-(S)-Xyl-P-Phos or Ru-BINAP catalysts achieve >95% enantiomeric excess (ee) under 50–100 bar H₂ pressure. This method delivers the pyrrolidinone scaffold with complete stereocontrol at C4 but requires specialized equipment for high-pressure reactions [4].
Alternatively, Evans oxazolidinone auxiliaries enable stereodivergent synthesis. Cyclopropylglycine derivatives bound to (4R)-benzyl oxazolidinone undergo diastereoselective cyclization upon treatment with ethyl acrylate and TiCl₄, affording the trans-3,4-disubstituted pyrrolidinone with >98% diastereoselectivity. While this route avoids high-pressure conditions, it introduces additional steps for auxiliary attachment/removal [4].
Table 1: Stereoselective Approaches to the Pyrrolidine Core
Method | Key Reagent/Catalyst | Stereoselectivity | Reaction Conditions |
---|---|---|---|
Asymmetric Hydrogenation | Ir-(S)-Xyl-P-Phos | >95% ee (4S) | 50–100 bar H₂, 60°C |
Chiral Auxiliary | (4R)-Benzyl oxazolidinone | >98% de (3R,4S) | TiCl₄, -78°C to RT |
Introduction of the ethyl group at C4 relies on enolate alkylation of 3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile. Deprotonation with LiHMDS (2.0 eq) in THF at -78°C generates a stabilized enolate, which reacts with ethyl iodide to install the ethyl substituent. Kinetic control favors the trans-diastereomer (4S,3R) in a 7:1 ratio, though the 4R isomer requires separation [4].
Cyano group positioning precedes alkylation: 3-cyclopropyl-4-hydroxy-pyrrolidin-2-one undergoes dehydration with POCl₃/Pyridine to introduce the C3 nitrile. This sequence—hydroxylation, dehydration, then alkylation—avoids undesired side reactions from direct alkylation of cyano-stabilized enolates [4].
Table 2: Alkylation Agents and Diastereoselectivity
Electrophile | Base | Temperature | trans:cis Ratio |
---|---|---|---|
Ethyl iodide | LiHMDS | -78°C | 7:1 |
Ethyl triflate | NaH | 0°C | 5:1 |
Diethyl sulfate | LDA | -78°C | 6:1 |
Racemic 3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile undergoes resolution via diastereomeric salt crystallization. (1S)-(–)-Camphorsulfonic acid preferentially crystallizes the (4S)-enantiomer from ethanol/water mixtures, achieving 99.5% ee after two recrystallizations. Counterintuitively, the bulky ethyl group enhances crystal lattice differentiation, improving recovery (38% yield, >99% ee) versus analogs lacking C4 substitution [4].
For advanced intermediates, chiral phosphoric acid (CPA) catalysis enables kinetic resolution. In situ treatment of racemic N-acyl derivatives with (R)-TRIP (10 mol%) and nucleophiles selectively functionalizes the (4R)-enantiomer, leaving the (4S) isomer unreacted (s-factor = 19). This leverages H-bonding interactions between the CPA catalyst and the pyrrolidinone carbonyl to differentiate enantiomers [8].
Cyclopropylamine integration occurs via two strategic pathways:
Industrial scalability favors Route A due to lower step count and avoidance of cryogenic conditions. However, Route B offers superior stereochemical fidelity (99.9% ee maintained) for high-value applications. Pyridine-based catalysts (e.g., V-PyOx) in Route A’s alkylation improve trans-selectivity to 12:1, narrowing the practicality gap between routes [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: